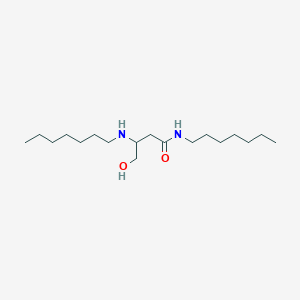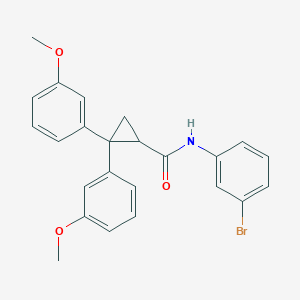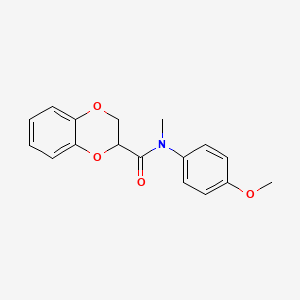![molecular formula C24H15ClN2O2 B11098445 3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098445.png)
3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a benzoxazole ring fused with a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzoxazole, followed by cyclization and subsequent coupling with 2-naphthol. The reaction conditions often include the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole and naphthol derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: Shares a similar aromatic structure but with a thiadiazole ring instead of a benzoxazole ring.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Another compound with a similar aromatic structure, used for its antiviral properties.
Uniqueness
The uniqueness of 3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL lies in its combination of a benzoxazole ring with a naphthol moiety, providing a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C24H15ClN2O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[5-[(4-chlorophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15ClN2O2/c25-18-7-5-15(6-8-18)14-26-19-9-10-23-21(13-19)27-24(29-23)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-14,28H |
InChI Key |
YRRQKQSQKBTXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11098366.png)

![ethyl (2E)-5-(4-chlorophenyl)-2-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098390.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11098397.png)

![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11098413.png)
![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)

![2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11098425.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11098439.png)
